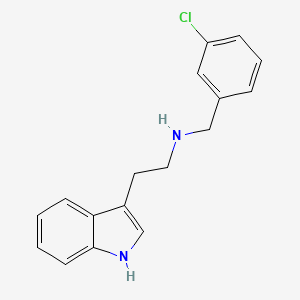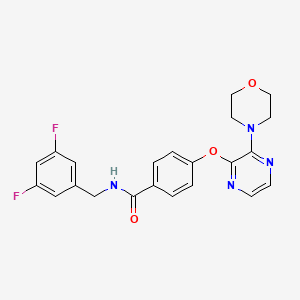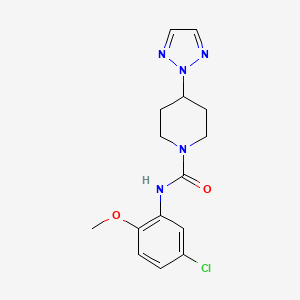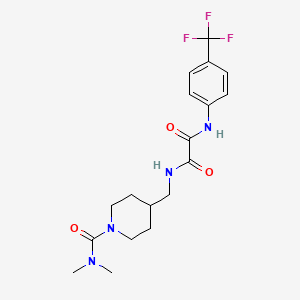
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, thiophene, and pyrrolidine moieties have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed intramolecular cyclization or cross-coupling reactions. For instance, a related compound, "1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one," was synthesized through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by a palladium-catalyzed cross-coupling reaction . This suggests that the synthesis of the compound might also involve similar cyclization and cross-coupling steps.
Molecular Structure Analysis
The molecular structure of compounds with similar moieties has been characterized using various spectroscopic methods, including NMR and mass spectrometry. For example, "6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile" was thoroughly characterized by 1H, 13C NMR, and mass spectrometry, and its structure was confirmed by X-ray crystallography . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Compounds containing thiophene and pyrrole units have been used in various chemical reactions. For example, "2-(Benzo[b]thiophene-3-yl)pyrroles" were synthesized and further reacted to create novel BODIPY fluorophores, which exhibit promising optical properties . The presence of reactive sites such as the ketone in the compound of interest suggests that it may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their potential applications. For instance, "2-(2-Chloro-6-fluorophenyl)acetamides" were found to be potent thrombin inhibitors, with their inhibitory activity influenced by the nature of substituents on the phenyl ring . The compound , with its chloro, fluoro, and thiophene substituents, may also exhibit unique physical and chemical properties that could be relevant for biological activity.
Scientific Research Applications
Material Science Applications
- Electrochromic Properties Enhancement : The synthesis and characterization of copolymers incorporating thiophene units have been shown to enhance electrochromic properties, suggesting applications of derivatives similar to 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one in developing advanced electrochromic devices (Özlem Türkarslan et al., 2007).
- High Refractive Index Polyimides : Transparent aromatic polyimides derived from thiophenyl-substituted compounds exhibit high refractive indices and small birefringences, indicating the potential of thiophene-containing compounds in creating optical materials with superior properties (P. Tapaswi et al., 2015).
Organic Synthesis Applications
- Cascade Reactions : Palladium-catalyzed cascade reactions involving thiophene units have been explored for synthesizing benzofuro[2,3-c]pyridine structures, highlighting the versatility of thiophene-containing compounds in constructing complex organic frameworks with potential emissive properties (Wenzhang Xiong et al., 2019).
Medicinal Chemistry Applications
- Anti-Cancer Activity : Novel fluoro-substituted compounds, including those with thiophene units, have shown anti-lung cancer activity, underscoring the therapeutic potential of structurally related compounds in oncology (A. G. Hammam et al., 2005).
- Selective Metal Ion Sensors : Pyrrolidine-based fluoroionophores have been developed as selective sensors for metal ions like Al(3+), demonstrating the utility of thiophene and pyrrolidine derivatives in analytical chemistry for metal ion detection (D. Maity & T. Govindaraju, 2010).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-13-3-1-4-14(18)12(13)9-16(20)19-7-6-11(10-19)15-5-2-8-21-15/h1-5,8,11H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOOXGPCLMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)
![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)


